2-(1-methoxyethyl)-1H-benzo[d]imidazole
Overview
Description
2-(1-methoxyethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It features a benzimidazole core structure with a methoxyethyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methoxyethyl)-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with 2-bromo-1-methoxyethane under basic conditions. The reaction typically proceeds via nucleophilic substitution, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1-methoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-methoxyethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(1-methoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-nitroimidazole: Known for its radiosensitizing properties in hypoxic tumors.
1-methyl-1H-imidazole: Commonly used in various chemical syntheses.
1-ethyl-1H-imidazole: Used in the synthesis of ionic liquids and other applications.
Uniqueness: 2-(1-methoxyethyl)-1H-benzo[d]imidazole is unique due to its specific substituent, which can impart distinct chemical and physical properties. This makes it valuable for specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-(1-methoxyethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIZJJJBSCYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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